molecular formula C7H3F2NO4 B1296600 2,6-Difluoro-3-nitrobenzoic acid CAS No. 83141-10-0

2,6-Difluoro-3-nitrobenzoic acid

Cat. No.: B1296600
CAS No.: 83141-10-0
M. Wt: 203.1 g/mol
InChI Key: PDDHSNODMFIIRV-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 2 and 6 positions, and a nitro group is substituted at the 3 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluoro-3-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 2,6-difluorobenzoic acid. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 3 position .

Another method involves the fluorination of 3-nitrobenzoic acid. This process uses a fluorinating agent such as elemental fluorine or a fluorinating reagent like sulfur tetrafluoride. The reaction conditions, including temperature and solvent, are optimized to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and fluorination processes. These processes are carried out in specialized reactors with precise control over reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, alkoxides, appropriate solvents (e.g., dimethylformamide, ethanol).

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid, hydrochloric acid).

Major Products Formed

    Reduction: 2,6-Difluoro-3-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: 2,6-Difluoro-3-nitrobenzoate esters.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-nitrobenzoic acid depends on its application. In the context of pharmaceuticals, the compound acts as an intermediate in the synthesis of active pharmaceutical ingredients. Its structural features, such as the nitro and fluorine groups, contribute to its reactivity and ability to interact with biological targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-3-nitrobenzoic acid is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it valuable in pharmaceutical applications. The nitro group enhances its reactivity, allowing for various chemical transformations .

Properties

IUPAC Name

2,6-difluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDHSNODMFIIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80307160
Record name 2,6-difluoro-3-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83141-10-0
Record name 83141-10-0
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Record name 2,6-difluoro-3-nitrobenzoic acid
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Record name 2,6-Difluoro-3-nitrobenzoic Acid
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Synthesis routes and methods I

Procedure details

To 2,6-difluoro-3-nitro-benzoic acid benzyl ester (47, 750 mg, 2.6 mmol) in 4 mL of tetrahydrofuran and 2 mL of water, sodium hydroxide (0.2 g, 5.0 mmol) is added and the reaction is stirred for 2 hours. The reaction is acidified with dilute hydrochloric acid and extracted with ethyl acetate. The organic layer is concentrated under vacuum to provide the desired compound (48, 300 mg).
Name
2,6-difluoro-3-nitro-benzoic acid benzyl ester
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5.0 mL of conc. HNO3 at 0° C. was slowly treated with 10.0 mL of colic. H2SO4, then 3.2 g (20 mmol) of 2,6-difluoro-benzoic acid. The reaction mixture was warmed to room temperature and stirred overnight. The mixture was poured into a beaker containing ice. The resulting solid was collected by filtration, washed with cold water and dried to produce 4.0 g (80%) of 2,6-difluoro-3-nitro-benzoic acid as a white solid. LCMS: 204 (M+1)+.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Concentrated sulfuric acid (5 mL) was added into 2,6-difluoro benzoic acid (1.4 g, 9 mmol) and potassium nitrate (1 g, 9.9 mmol) was added gradually at 0° C. After the temperature of the reactant was elevated to a room temperature, the reactant was stirred for 24 hours. After pouring ice water into the reaction solution, extracting with ethylacetate, drying with sulfuric anhydride magnesium, and vacuum concentrating, the filtrate solid was washed with diethyl ether, and dried, so that 1.3 g of the target compound, 2,6-difluoro-3-nitro benzoic acid (percentage yield: 71%), was obtained.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
target compound
Quantity
1.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 31.4 grams (0.498 mole) of 70% nitric acid and 107.1 grams (1.092 moles) of concentrated sulfuric acid was cooled to 10° C. and added dropwise to 75.0 grams (0.474 mole) of stirred 2,6-difluorobenzoic acid. The complete addition required 25 minutes during which time the resultant reaction caused the reaction mixture temperature to rise to 50° C. Upon complete addition the reaction mixture temperature was maintained at 50° C. for one hour, then allowed to cool to ambient temperature where it stirred for 16 hours. The reaction mixture was poured into 250 ml of ice-water and stirred until the ice melted. The mixture was poured into a separatory funnel and extracted with three portions of diethyl ether. The combined extracts were washed with three portions of 400 ml of an aqueous solution saturated with sodium chloride. The organic layer was filtered through phase separation paper and the filtrate concentrated under reduced pressure to a residual solid. The solid was recrystallized from heptane-ethyl acetate to give 19.4 grams of 2,6-difluoro-3-nitrobenzoic acid. The mother liquor was concentrated under reduced pressure to give an additional 56.5 grams of this product.
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
107.1 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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